molecular formula C10H8F3NO2 B12063629 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B12063629
M. Wt: 231.17 g/mol
InChI Key: JHDXWEGBKFZBFM-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound features a cyclopropane ring attached to a pyridine ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has gained popularity due to its efficiency and versatility . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be compared with similar compounds such as:

The presence of the cyclopropane ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)6-1-4-14-5-7(6)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16)

InChI Key

JHDXWEGBKFZBFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CN=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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